molecular formula C8H16ClN B12094553 N-Methyl-2-norbornanamine hydrochloride CAS No. 90203-82-0

N-Methyl-2-norbornanamine hydrochloride

Cat. No.: B12094553
CAS No.: 90203-82-0
M. Wt: 161.67 g/mol
InChI Key: NGQMCJXJNPZWGI-UHFFFAOYSA-N
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Description

N-Methyl-2-norbornanamine hydrochloride, also known by its chemical formula C8H12ClNO , is an organic compound. It belongs to the class of hydroxylamines and plays a significant role in various scientific and industrial applications.

Preparation Methods

Synthetic Routes::

  • Reductive Amination :
    • One common synthetic route involves reductive amination of 2-norbornanone with methylamine . The reaction proceeds under mild conditions using reducing agents like sodium borohydride or sodium cyanoborohydride .
    • The reaction can be represented as follows:

      2-norbornanone+MethylamineN-Methyl-2-norbornanamine\text{2-norbornanone} + \text{Methylamine} \rightarrow \text{N-Methyl-2-norbornanamine} 2-norbornanone+Methylamine→N-Methyl-2-norbornanamine

Industrial Production::
  • N-Methyl-2-norbornanamine hydrochloride is industrially produced through efficient and scalable processes. specific industrial methods may vary depending on the manufacturer.

Chemical Reactions Analysis

N-Methyl-2-norbornanamine hydrochloride undergoes several chemical reactions:

  • Oxidation : It can be oxidized to form the corresponding N-oxide .
  • Reduction : Reduction of the compound yields N-methyl-2-norbornanamine.
  • Substitution : The amino group can undergo substitution reactions.
  • Common Reagents and Conditions :
    • Oxidation : Typically performed using hydrogen peroxide (H2O2) or other oxidizing agents.
    • Reduction : Sodium borohydride or other reducing agents.
    • Substitution : Various alkylating agents or acylating agents.
  • Major Products :
    • Oxidation: N-Methyl-2-norbornanamine N-oxide.
    • Reduction: N-Methyl-2-norbornanamine.

Scientific Research Applications

N-Methyl-2-norbornanamine hydrochloride finds applications in:

  • Chemistry : As a versatile intermediate for synthesizing other compounds.
  • Biology : Used in studies related to amines and their reactivity.
  • Medicine : Investigated for potential pharmaceutical applications.
  • Industry : Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which N-Methyl-2-norbornanamine hydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

N-Methyl-2-norbornanamine hydrochloride stands out due to its unique norbornane structure. Similar compounds include N-methyl-2-pyrrolidone , but their distinct features set them apart.

Properties

CAS No.

90203-82-0

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H

InChI Key

NGQMCJXJNPZWGI-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CCC1C2.Cl

Origin of Product

United States

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